molecular formula C16H17ClN2O2 B5260774 2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B5260774
M. Wt: 304.77 g/mol
InChI Key: RBVIEPRHEUPELG-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)propanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with chlorine and methyl groups, as well as a pyridinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.

    Coupling with Pyridinyl Group: The phenoxy intermediate is then coupled with 6-methylpyridine under specific conditions, often involving a base and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Amidation Reaction: The final step involves the amidation of the coupled product with propanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(6-methylpyridin-2-yl)propanamide: Lacks the methyl group on the phenoxy ring.

    2-(4-methylphenoxy)-N-(6-methylpyridin-2-yl)propanamide: Lacks the chlorine atom on the phenoxy ring.

    2-(4-chloro-3-methylphenoxy)-N-(2-pyridinyl)propanamide: Lacks the methyl group on the pyridinyl ring.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)propanamide is unique due to the presence of both chlorine and methyl groups on the phenoxy ring, as well as the methyl group on the pyridinyl ring

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-9-13(7-8-14(10)17)21-12(3)16(20)19-15-6-4-5-11(2)18-15/h4-9,12H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVIEPRHEUPELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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